molecular formula C16H13NO3S B2935716 2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid CAS No. 189271-24-7

2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid

Cat. No.: B2935716
CAS No.: 189271-24-7
M. Wt: 299.34
InChI Key: QEXALKMPPNSSHE-UHFFFAOYSA-N
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Description

The compound 2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid (hereafter referred to as the target compound) features a 1H-isoindole core substituted with a phenyl group at position 2, a ketone at position 3, and a sulfanylacetic acid moiety at position 1. The isoindole ring system is a bicyclic scaffold common in pharmaceuticals and materials science, with substituents modulating electronic and steric properties .

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-14(19)10-21-16-13-9-5-4-8-12(13)15(20)17(16)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXALKMPPNSSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid, a compound characterized by the molecular formula C16H13NO3SC_{16}H_{13}NO_3S and a molecular weight of approximately 299.34 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isatin derivatives with sulfur-containing reagents. The resulting compound can be purified using standard organic chemistry techniques such as recrystallization or chromatography.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of isoindole compounds exhibit notable antimicrobial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated moderate antibacterial activity with zones of inhibition comparable to standard antibiotics such as ampicillin.

Bacterial Strain Zone of Inhibition (mm) Standard Drug
Staphylococcus aureus10Ampicillin
Escherichia coli8Ampicillin

The compound's effectiveness varied with structural modifications; certain substituents enhanced its activity against specific strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown potential anti-inflammatory activity. Studies suggest that isoindole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological models. This property is particularly relevant for developing treatments for inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have indicated that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation . Further studies are needed to elucidate the specific pathways affected by this compound.

Case Studies

A notable study evaluated the efficacy of various isoindole derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the biological activities:

  • In Vitro Studies : The compound was tested on human cancer cell lines (e.g., HeLa and MCF7), showing significant cytotoxic effects at specific concentrations.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with the compound compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Key References
Target compound Isoindole 2-Ph, 3-O, 1-SCH₂COOH C₁₆H₁₃NO₃S 299.34 g/mol
2-(1-Oxoisoindolin-2-yl)acetic acid Isoindoline 1-CH₂COOH, 3-O (no sulfur or phenyl) C₁₀H₉NO₃ 191.18 g/mol
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid Butanoic acid Sulfanylacetic acid side chain, 4-Ph, 4-O C₁₂H₁₂O₅S 280.28 g/mol
[2-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid Isoindole 2-(5-Cl-pyridinyl), 3-O, 1-CH₂COOH C₁₅H₁₁ClN₂O₃ 314.71 g/mol
2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylidene)acetic acid (Phthalideneacetic acid) Isobenzofuran 3-O, conjugated exocyclic double bond to CH₂COOH C₁₀H₆O₄ 190.15 g/mol
2-({[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid Pyrazole Pyrazole core with methyl, phenyl, and sulfanylacetic acid groups C₁₅H₁₇N₃O₄S 335.38 g/mol

Key Observations :

  • Core Diversity : The target compound’s isoindole core differs from pyrazole (), isobenzofuran (), and simpler acetic acid derivatives (). Isoindole provides a planar aromatic system, while isobenzofuran introduces oxygen instead of nitrogen, altering electronic properties.
  • Substituent Effects : The phenyl group at position 2 enhances hydrophobicity compared to unsubstituted analogs (e.g., ). The sulfanyl group enables thioether linkages, which are absent in compounds like phthalideneacetic acid ().

Comparisons :

  • Phthalideneacetic Acid : Synthesized via condensation of phthalic anhydride with acetic acid derivatives, leveraging conjugated carbonyl reactivity ().
  • Pyrazole Analogs : Utilize cyclocondensation of hydrazines with diketones, followed by sulfanyl group introduction ().

Reactivity :

  • The target compound’s sulfur atom may participate in redox reactions or serve as a nucleophilic site, unlike oxygen-based analogs (e.g., ).
  • The acetic acid group enables salt formation or esterification, similar to other carboxyl-bearing analogs ().

Physical-Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (Water) Hydrogen Bonding Patterns
Target compound Not reported Low (hydrophobic) COOH⋯O (ketone), S⋯H interactions
2-(1-Oxoisoindolin-2-yl)acetic acid 220 K (crystal) Moderate COOH⋯N (amide-like)
Phthalideneacetic acid 165–167 Low COOH⋯O (lactone)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid 120–122 Moderate COOH⋯O (ketone), S⋯H

Key Trends :

  • Hydrogen Bonding : The target compound’s ketone and carboxylic acid groups support intermolecular interactions, critical for crystal packing (). Isoindoline analogs () exhibit amide-like H-bonding, enhancing solubility.
  • Lipophilicity : Phenyl and sulfur substituents in the target compound reduce water solubility compared to simpler analogs ().

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid?

A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For structurally analogous compounds, refluxing precursors (e.g., substituted thiazolones and formyl-indole derivatives) in acetic acid for 3–5 hours yields crystalline products, followed by washing with acetic acid, water, and ethanol, and recrystallization from DMF/acetic acid mixtures . Adjust stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) to optimize yield.

Q. How can spectroscopic techniques (FT-IR, NMR, Raman) confirm the compound’s structural integrity?

FT-IR identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–H, ~2550 cm⁻¹). FT-Raman resolves aromatic C–H vibrations (~3050 cm⁻¹) and ring deformation modes. ¹H NMR reveals isoindole protons (δ 6.8–7.5 ppm) and acetic acid methylene (δ 3.5–4.0 ppm). Compare experimental data with density functional theory (DFT)-calculated spectra to validate assignments .

Q. What safety protocols are critical when handling this compound?

Classified under GHS Hazard Category 4 (acute toxicity) and Category 2A (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectroscopic data?

Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational frequencies, NMR chemical shifts, and electronic transitions. Cross-reference computed results with experimental FT-IR/Raman/NMR data to identify discrepancies (e.g., solvent effects, crystal packing). Adjust basis sets or solvent models (PCM) to improve accuracy .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicology?

Use a tiered approach:

  • Lab studies: Measure hydrolysis half-life (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Koc).
  • Microcosm assays: Evaluate biodegradation via OECD 301/302 tests.
  • Toxicity screening: Conduct Daphnia magna LC50 and algal growth inhibition (OECD 201/202). Long-term field studies (5+ years) track bioaccumulation in aquatic/terrestrial ecosystems .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

Frontier molecular orbital (FMO) analysis via DFT identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the sulfanyl group’s HOMO (-5.2 eV) may drive thiol-disulfide exchange, while the isoindole’s electron-deficient ring (LUMO +1.8 eV) facilitates electrophilic aromatic substitution. Solvent polarity (ε > 20) enhances charge separation, increasing reaction rates .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Screen solvents (DMF, ethanol, acetonitrile) using vapor diffusion or slow evaporation. For analogs, monoclinic P21/c systems with Z = 4 and dihedral angles (C6–C1–S1 = 111.95°) are typical. Refine data with SHELX-97; report R-factors (< 0.05) and thermal displacement parameters (Ueq < 0.1 Ų) .

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